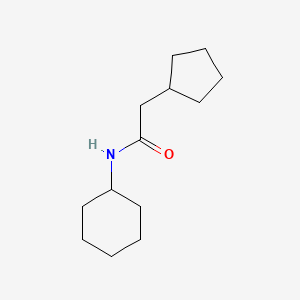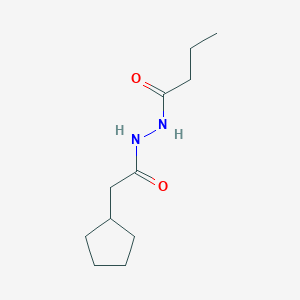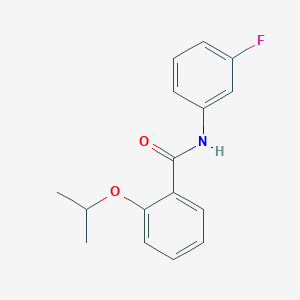![molecular formula C19H26N2O2 B5914772 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5914772.png)
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide, also known as CX717, is a nootropic drug that has gained attention in recent years due to its potential cognitive enhancing effects. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. The purpose of
Applications De Recherche Scientifique
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been extensively studied for its cognitive enhancing effects in animal models and human clinical trials. It has been shown to improve memory, attention, and learning in rats and monkeys. In humans, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been tested in healthy volunteers and patients with cognitive impairment, such as Alzheimer's disease and schizophrenia. The results have been promising, with improvements in cognitive performance observed in both groups.
Mécanisme D'action
The mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast synaptic transmission of excitatory signals in the brain. 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide enhances the activity of these receptors, leading to an increase in synaptic plasticity and improved cognitive performance.
Biochemical and Physiological Effects:
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in the brain. It increases the release of glutamate, a neurotransmitter involved in learning and memory, and enhances the activity of AMPA receptors. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects are thought to underlie the cognitive enhancing effects of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages as a research tool. It is a potent and selective modulator of AMPA receptors, making it useful for studying the role of these receptors in cognitive function. It has also been shown to have a good safety profile in humans, with few reported side effects. However, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide has some limitations as a research tool. It has a short half-life, which makes it difficult to maintain a steady concentration in the brain. It also has poor solubility in water, which can limit its use in certain experimental protocols.
Orientations Futures
There are several future directions for research on 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the potential use of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide as a treatment for cognitive impairment in various neurological disorders. Another area of interest is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide and its effects on synaptic plasticity and neuronal survival.
Méthodes De Synthèse
The synthesis of 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide involves a series of chemical reactions starting with 4-(1-piperidinylcarbonyl)benzaldehyde and cyclopentylmagnesium bromide. The reaction proceeds through several intermediates to yield the final product, 2-cyclopentyl-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide. The purity and yield of the synthesized compound can be improved by using different reaction conditions and purification methods.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[4-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-3-7-15)20-17-10-8-16(9-11-17)19(23)21-12-4-1-5-13-21/h8-11,15H,1-7,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHRYSGLRRRKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B5914693.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)

![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)





![N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
